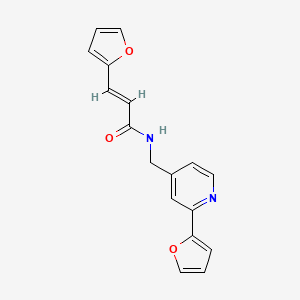

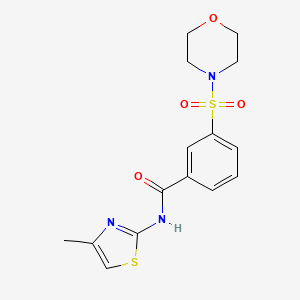

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan and pyridine derivatives can involve green chemistry approaches, as demonstrated by the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, offering an eco-friendly alternative to conventional chemical synthesis (Jimenez et al., 2019). Additionally, photocycloaddition reactions, involving furo[3,2-c]pyridin-4(5H)-one with acrylonitrile, showcase the reactivity of furan-containing compounds under light-induced conditions, leading to complex cyclic structures (Shiotani & Tsukamoto, 1995).

Molecular Structure Analysis

The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which significantly influence their physical and chemical properties. Techniques such as electronic circular dichroism (ECD) spectra and time-dependent density functional theory (TD-DFT) calculations can be used to determine the absolute configuration of these molecules, highlighting the role of computational methods in understanding the stereochemistry of organic compounds (Jimenez et al., 2019).

Chemical Reactions and Properties

Furan and pyridine derivatives participate in a variety of chemical reactions, including cycloadditions, which are pivotal for constructing complex molecular architectures. For instance, the photocycloaddition of furo[3,2-c]pyridin-4(5H)-one with acrylonitrile leads to multiple isomeric cyclobutane-fused adducts, showcasing the reactivity of these compounds towards forming cyclic structures (Shiotani & Tsukamoto, 1995).

科学的研究の応用

Enantioselective Synthesis and Organic Chemistry Applications

- Enantioselective Ene-Reduction : A study demonstrates the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, similar in structure to the compound , using green organic chemistry techniques. The use of marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its R-configuration product was explored (Jimenez et al., 2019).

Medicinal Chemistry and Pharmacology

Amplifiers of Phleomycin : Compounds including the furan-2-yl group have been reported to act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Anticancer Compounds : Research into focused libraries of 2-phenylacrylamides, which are structurally related to the compound , has identified analogs with broad-spectrum cytotoxicity against various cancer cell lines (Tarleton et al., 2013).

Antiviral Agents : Novel chemical compounds featuring a furan-2-yl group have shown inhibitory effects on the enzymatic activities of SARS coronavirus helicase, presenting potential as antiviral agents (Lee et al., 2017).

Neuropharmacology

Modulation of Nicotinic Receptors : A derivative of (E)-3-furan-2-yl-N-p-tolyl-acrylamide has been found to be a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, showing anxiolytic-like activity in mice (Targowska-Duda et al., 2019).

Neuropathic Pain Treatment : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative DM489 has shown their effectiveness in decreasing neuropathic pain in mice, predominantly through α7 nicotinic acetylcholine receptor potentiation (Arias et al., 2020).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFLJDGAMKIBEV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)